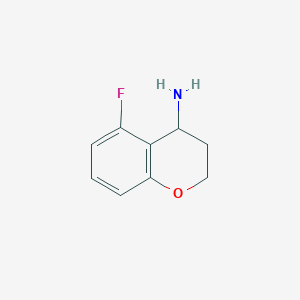

5-Fluorochroman-4-amine

CAS No.: 1018978-82-9

Cat. No.: VC7933626

Molecular Formula: C9H10FNO

Molecular Weight: 167.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018978-82-9 |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 167.18 |

| IUPAC Name | 5-fluoro-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H10FNO/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7H,4-5,11H2 |

| Standard InChI Key | MUOIMTYOOKUVEP-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C1N)C(=CC=C2)F |

| Canonical SMILES | C1COC2=C(C1N)C(=CC=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 5-Fluorochroman-4-amine consists of a bicyclic chroman system (3,4-dihydro-2H-1-benzopyran) with a fluorine substituent at the 5-position and an amine group at the 4-position . The IUPAC name for this compound is 5-fluoro-3,4-dihydro-2H-chromen-4-amine, reflecting its benzopyran backbone and substituent positions. The SMILES notation provides a simplified representation of its connectivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.18 g/mol | |

| XLogP3-AA | 1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 |

The absence of rotatable bonds and a moderate lipophilicity (XLogP3-AA = 1) suggest favorable pharmacokinetic properties, including potential blood-brain barrier penetration .

Stereochemical Considerations

While 5-Fluorochroman-4-amine lacks chiral centers, its 7-fluoro stereoisomer, (S)-7-Fluorochroman-4-amine (CAS 1018978-91-0), demonstrates how fluorine positioning influences physicochemical properties . For instance, the 7-fluoro analog exhibits a density of 1.202 g/cm³ and a boiling point of 232.27°C, metrics that likely differ for the 5-fluoro variant due to altered molecular symmetry .

Synthesis and Structural Modifications

Structural Optimization Strategies

Modifications to the chroman scaffold, such as introducing oxo or hydroxy groups at the 4-position, have been shown to enhance receptor selectivity in related compounds . For instance, 4-oxochroman derivatives exhibit improved binding affinity for 5-HT1A receptors over α1-adrenergic and D2-dopaminergic receptors . These findings suggest that similar modifications to 5-Fluorochroman-4-amine could refine its pharmacological profile.

Pharmacological Profile and Receptor Interactions

5-HT1A Receptor Antagonism

Fluorochroman derivatives, particularly 6-fluoro analogs, demonstrate potent antagonism at 5-HT1A receptors, which regulate mood, anxiety, and cognition . Radioligand binding assays reveal that structural features such as fluorine placement and amine tether length critically influence receptor affinity. For example, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine (a 6-fluoro analog) exhibits nanomolar affinity for 5-HT1A receptors () . While direct data for the 5-fluoro isomer is limited, its structural similarity suggests comparable receptor engagement.

Selectivity and Functional Activity

In vitro assays using CHO cells expressing human 5-HT1A receptors demonstrate that fluorochroman derivatives inhibit forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT1A antagonism . Selectivity over α1-adrenergic and D2-dopaminergic receptors is achieved by optimizing the amine tether and terminal aromatic groups . For 5-Fluorochroman-4-amine, the absence of extended tethers (as indicated by zero rotatable bonds) may limit off-target effects, though empirical validation is required .

Physicochemical and ADMET Properties

Solubility and Permeability

The compound’s LogP value (1) and polar surface area (35.25 Ų) predict moderate aqueous solubility and permeability . These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential.

Metabolic Stability

Fluorine substitution often enhances metabolic stability by resisting oxidative degradation. Comparative studies of 6- and 7-fluorochromans indicate that fluorine position impacts cytochrome P450 interactions, with para-fluorine (as in 5-Fluorochroman-4-amine) offering superior stability compared to ortho-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume